molecular formula C13H19ClN2O B5088510 2-[4-(3-chlorobenzyl)-1-piperazinyl]ethanol CAS No. 415714-09-9

2-[4-(3-chlorobenzyl)-1-piperazinyl]ethanol

Cat. No. B5088510
CAS RN: 415714-09-9
M. Wt: 254.75 g/mol
InChI Key: RGWXJPZWLWCKRR-UHFFFAOYSA-N
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Description

The compound “2-[4-(3-chlorobenzyl)-1-piperazinyl]ethanol” is an organic compound containing a piperazine ring, a benzyl group, and an ethanol group . Piperazine is a six-membered ring containing two nitrogen atoms, and is a common moiety in pharmaceutical drugs. The benzyl group is a common substituent in organic chemistry, consisting of a phenyl group attached to a CH2 group. The ethanol group consists of a two-carbon chain with a hydroxyl (OH) group attached.


Molecular Structure Analysis

The molecular structure of this compound would consist of a piperazine ring substituted at one nitrogen with a 3-chlorobenzyl group and at the other nitrogen with an ethanol group .


Chemical Reactions Analysis

As for the chemical reactions, it would depend on the conditions and reagents used. Piperazine rings can participate in various reactions, especially those involving substitution at the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the chlorobenzyl group and the ethanol group would influence properties such as polarity, solubility, boiling point, and melting point .

Mechanism of Action

Target of Action

It’s known that piperazine derivatives have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity . Therefore, it’s plausible that this compound may interact with similar targets.

Mode of Action

Piperazine derivatives, which this compound is a part of, are known to act as dopamine and serotonin antagonists and are used as antipsychotic drug substances . This suggests that the compound might interact with its targets, causing changes in their normal functioning.

Biochemical Pathways

Given the wide range of biological activities associated with piperazine derivatives , it’s likely that this compound may affect multiple pathways, leading to downstream effects.

Result of Action

Given the wide range of biological activities associated with piperazine derivatives , it’s likely that this compound may have multiple effects at the molecular and cellular levels.

Future Directions

The future directions for this compound would likely depend on its biological activity. If it shows promising activity in biological assays, it could be further optimized and studied as a potential pharmaceutical drug .

properties

IUPAC Name

2-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O/c14-13-3-1-2-12(10-13)11-16-6-4-15(5-7-16)8-9-17/h1-3,10,17H,4-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGWXJPZWLWCKRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701248480
Record name 4-[(3-Chlorophenyl)methyl]-1-piperazineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701248480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

415714-09-9
Record name 4-[(3-Chlorophenyl)methyl]-1-piperazineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=415714-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(3-Chlorophenyl)methyl]-1-piperazineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701248480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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